4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic route for BI 4395 involves specific chemical reactions to achieve its structure. Unfortunately, detailed synthetic pathways are proprietary information and not publicly available.
Industrial Production:: Similarly, information on industrial-scale production methods for BI 4395 is limited due to confidentiality. it is likely that large-scale synthesis follows similar principles to the laboratory-scale process.
Chemical Reactions Analysis
Reactions Undergone:: BI 4395 is primarily involved in inhibiting MMP-13. While specific reactions are not disclosed, it likely interacts with the active site of MMP-13, preventing collagen degradation.
Common Reagents and Conditions:: Since the exact reactions are proprietary, we can’t provide specific reagents or conditions. MMP inhibitors often involve metal chelators, zinc-binding groups, and hydrophobic moieties.
Major Products:: The primary product of BI 4395’s interaction with MMP-13 is the inhibition of collagen degradation, which may have therapeutic implications.
Scientific Research Applications
BI 4395 has several research applications:
Chemistry: Studying MMP inhibition mechanisms.
Biology: Investigating tissue remodeling and extracellular matrix dynamics.
Medicine: Developing potential treatments for joint diseases.
Industry: Designing novel MMP inhibitors for therapeutic use.
Mechanism of Action
BI 4395 binds selectively to MMP-13, inhibiting its enzymatic activity. The compound likely interacts with the catalytic zinc site, preventing collagen breakdown.
Comparison with Similar Compounds
BI 4395’s uniqueness lies in its high selectivity for MMP-13 over other MMPs. Similar compounds include broad-spectrum MMP inhibitors, but BI 4395’s specificity minimizes side effects .
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C21H18N4O3/c1-25-19(16-6-7-17-15(10-16)8-9-22-17)11-18(24-25)20(26)23-12-13-2-4-14(5-3-13)21(27)28/h2-11,22H,12H2,1H3,(H,23,26)(H,27,28) |
InChI Key |
FOIUQQUDMFDDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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